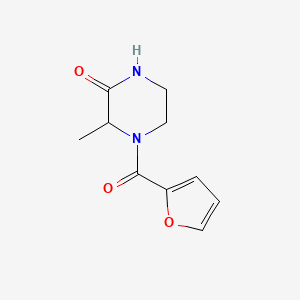

4-(呋喃-2-羰基)-3-甲基哌嗪-2-酮

描述

Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse. Furan-2-carbonyl isothiocyanate, for example, can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .科学研究应用

化学合成和催化

4-(呋喃-2-羰基)-3-甲基哌嗪-2-酮及其衍生物已被用于复杂化合物合成。例如,由PdI(2)/KI催化的3-炔-1,2-二醇衍生物的氧化羰基化,导致呋喃-3-羧酸酯的形成,表明其在一步法中合成高价值化工产品中的用途(Gabriele 等,2012)。类似地,取代苯硫脲呋喃衍生物的合成突出了该化合物在复杂分子结构形成中的作用,包括研究分子内氢键和各种分子间相互作用(Hritzová 等,2005)。

药理研究

虽然不包括药物使用、剂量和副作用的具体细节,但值得一提的是,4-(呋喃-2-羰基)-3-甲基哌嗪-2-酮的一些衍生物已被研究其药理特性。例如,合成了3-(2-甲基呋喃-3-基)-4-取代-Δ2-1,2,4-三唑啉-5-硫酮,发现它们表现出很强的抗伤害感受特性,在各种剂量范围内观察到这一点(Siwek 等,2008)。

神经炎症成像

在神经病学背景下,4-(呋喃-2-羰基)-3-甲基哌嗪-2-酮的衍生物,特别是[11C]CPPC,被开发为一种PET放射示踪剂,用于成像反应性小胶质细胞和疾病相关小胶质细胞,这对于理解各种神经精神疾病中的神经炎症至关重要。该化合物允许对小胶质细胞进行无创成像,有助于研究阿尔茨海默病和帕金森病等疾病,并监测各种疗法的炎症反应(Horti 等,2019)。

催化和反应机理

该化合物及其衍生物在催化中也很重要。例如,二氧化硅负载的镍和镍铁双金属催化剂用于将糠醛转化为有价值的化学品,证明了这些化合物在促进和理解复杂的催化过程中发挥的作用(Sitthisa 等,2011)。

未来方向

Furan derivatives have a broad scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Therefore, “4-(Furan-2-carbonyl)-3-methylpiperazin-2-one”, being a furan derivative, could potentially be a subject of future research in the field of medicinal chemistry.

作用机制

Target of Action

Furan derivatives have been found to have a wide range of biological activities and can interact with various targets or receptors in the body .

Mode of Action

Without specific information on “4-(Furan-2-carbonyl)-3-methylpiperazin-2-one”, it’s difficult to detail its mode of action. Furan derivatives often interact with their targets through hydrogen bonding, given the presence of the ether oxygen in the furan ring .

Biochemical Pathways

Furan derivatives can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The furan ring is a nonpolar aromatic compound, and the presence of the ether oxygen adds polarity, which can improve the pharmacokinetic characteristics of lead molecules .

Result of Action

Without specific information, it’s difficult to describe the molecular and cellular effects of “4-(Furan-2-carbonyl)-3-methylpiperazin-2-one”. Furan derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .

属性

IUPAC Name |

4-(furan-2-carbonyl)-3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHFKRWXDVGPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

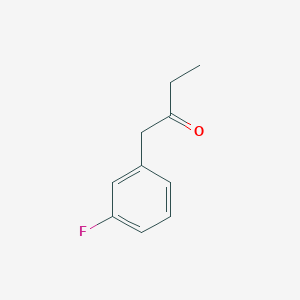

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)

![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)